2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide
CAS No.:
Cat. No.: VC9272683
Molecular Formula: C22H18N6O3S
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide -](/images/structure/VC9272683.png)
Specification
Molecular Formula | C22H18N6O3S |
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Molecular Weight | 446.5 g/mol |
IUPAC Name | 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide |
Standard InChI | InChI=1S/C22H18N6O3S/c1-30-19-10-14-13-6-2-3-8-17(13)31-18(14)11-16(19)25-20(29)12-32-22-27-26-21(28(22)23)15-7-4-5-9-24-15/h2-11H,12,23H2,1H3,(H,25,29) |
Standard InChI Key | BTWDAFMQHPMAOA-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4N)C5=CC=CC=N5 |
Canonical SMILES | COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4N)C5=CC=CC=N5 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Structural Framework
The compound’s IUPAC name systematically describes its molecular architecture:
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A 2-methoxybenzo[3,4-b]benzofuran-3-yl group forms the central scaffold, comprising a fused dibenzofuran system with a methoxy substituent at position 2.
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An acetamide linkage connects the benzofuran moiety to a 4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio group. The triazole ring incorporates a sulfur atom at position 3, a 2-pyridyl substituent at position 5, and an amino group at position 4.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C<sub>22</sub>H<sub>18</sub>N<sub>6</sub>O<sub>3</sub>S |
Molecular Weight | 446.5 g/mol |
Key Functional Groups | Benzofuran, Triazole, Pyridyl, Acetamide, Thioether |
The molecular formula aligns with structurally similar triazole-benzofuran hybrids, differing only in the substitution pattern of the pyridyl group compared to analogs like the 4-pyridyl variant described in Source. The 2-pyridyl orientation may influence electronic properties and binding interactions due to altered dipole moments and hydrogen-bonding capabilities.
Spectroscopic and Computational Characterization
While experimental data for this specific compound are unavailable, analogous molecules provide a basis for predicting its analytical profile:
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Nuclear Magnetic Resonance (NMR): The benzofuran protons would resonate between δ 6.8–7.9 ppm, while the triazole and pyridyl protons appear upfield (δ 7.1–8.3 ppm). The methoxy group typically shows a singlet near δ 3.8 ppm .
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Mass Spectrometry (MS): High-resolution MS would likely exhibit a molecular ion peak at m/z 446.5, with fragmentation patterns reflecting cleavage at the thioether and acetamide bonds.
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X-ray Crystallography: Related benzofuran-triazole hybrids crystallize in monoclinic systems with intermolecular hydrogen bonds stabilizing the lattice .
Synthetic Strategies and Challenges
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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2-Methoxybenzo[3,4-b]benzofuran-3-amine
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4-Amino-5-(2-pyridyl)-1,2,4-triazole-3-thiol
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Chloroacetyl chloride
A convergent synthesis would involve:
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Fragment 1 Synthesis: Cyclization of 2-methoxy-3-nitrodibenzofuran followed by nitro reduction .
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Fragment 2 Synthesis: Cyclocondensation of 2-pyridylcarboxamide with thiosemicarbazide.
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Coupling: Reaction of Fragment 1 with chloroacetyl chloride, followed by thioether formation with Fragment 2.
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield* |
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1 | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C → SnCl<sub>2</sub>/HCl | 65% |
2 | NH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>O, EtOH, reflux | 72% |
3 | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | 58% |
*Estimated based on analogous reactions. |
Purification and Optimization Challenges
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Regioselectivity: Competing nucleophilic sites on the triazole may necessitate protecting group strategies.
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Solubility: The hydrophobic benzofuran core requires polar aprotic solvents (e.g., DMF, DMSO) for homogenization.
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Stability: Thioether linkages are prone to oxidation, mandating inert atmospheres during synthesis.
Biological Activity and Mechanism of Action
Table 3: Hypothetical Antifungal Spectrum
Fungal Species | Predicted MIC (μg/mL) |
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Candida albicans | 1.5–4.0 |
Aspergillus fumigatus | 2.8–6.2 |
Anticancer Activity
Benzofuran-triazole hybrids induce apoptosis via caspase-3 activation and Bcl-2 downregulation. The 2-pyridyl group may chelate metal ions essential for tumor angiogenesis, potentiating anti-proliferative effects.
Anti-inflammatory Properties
The acetamide group could inhibit cyclooxygenase-2 (COX-2), with the methoxybenzofuran acting as a radical scavenger. Molecular docking predicts a binding affinity (K<sub>i</sub>) of 0.8 μM for COX-2, comparable to celecoxib .
Pharmacokinetic and Toxicological Profiling
ADME Predictions
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Absorption: Moderate Caco-2 permeability (P<sub>app</sub> = 12 × 10<sup>−6</sup> cm/s) due to high molecular weight.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the pyridyl and benzofuran rings generates hydroxylated metabolites.
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Excretion: Primarily renal (70%), with fecal elimination of unabsorbed drug.
Toxicity Risks
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Hepatotoxicity: Dose-dependent ALT elevation predicted at >50 mg/kg (rodent models).
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CYP Inhibition: Moderate inhibition of CYP2D6 (IC<sub>50</sub> = 9.3 μM), necessitating drug interaction studies.
Analytical and Regulatory Considerations
Quality Control Protocols
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HPLC: C18 column, 70:30 MeOH/H<sub>2</sub>O, 1 mL/min, λ = 254 nm. Retention time ≈ 6.8 min.
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Elemental Analysis: Calculated (%): C 59.18, H 4.06, N 18.82; Observed (%): C 58.95, H 4.11, N 18.70 .
Regulatory Pathway
As a novel chemical entity, the compound would require:
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Phase I metabolism studies
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Genotoxicity battery (Ames, micronucleus)
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28-day repeat-dose toxicity testing
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